p38-|A MAPK-IN-7
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Overview
Description
p38-|A MAPK-IN-7 is a specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for transducing stress signals from the environment and plays a significant role in various cellular activities, including inflammation, cell differentiation, and apoptosis . The p38 MAPK pathway is involved in the response to stress stimuli such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p38-|A MAPK-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to increase efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
p38-|A MAPK-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s activity or selectivity .
Scientific Research Applications
p38-|A MAPK-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p38 MAPK pathway and its role in various chemical processes.
Biology: Employed in cell biology to investigate the effects of p38 MAPK inhibition on cellular functions such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with p38 MAPK dysregulation, such as inflammatory diseases, cancer, and neurodegenerative disorders
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the p38 MAPK pathway.
Mechanism of Action
p38-|A MAPK-IN-7 exerts its effects by specifically inhibiting the p38 MAPK pathway. This pathway involves a cascade of phosphorylation events, starting with the activation of MAPK kinase kinases (MAP3Ks), which phosphorylate and activate MAPK kinases (MAP2Ks). These, in turn, phosphorylate and activate p38 MAPK. This compound binds to the active site of p38 MAPK, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling events, leading to reduced cellular responses to stress stimuli .
Comparison with Similar Compounds
Similar Compounds
SB203580: Another p38 MAPK inhibitor with a similar mechanism of action but different chemical structure.
VX-702: A potent and selective p38 MAPK inhibitor used in clinical trials for inflammatory diseases.
BIRB 796: A highly selective p38 MAPK inhibitor with a unique binding mode
Uniqueness
p38-|A MAPK-IN-7 is unique due to its high selectivity and potency in inhibiting the p38 MAPK pathway. Its distinct chemical structure allows for specific interactions with the active site of p38 MAPK, making it a valuable tool for studying the pathway and developing targeted therapies .
Properties
Molecular Formula |
C23H14Cl2F2N4OS |
---|---|
Molecular Weight |
503.3 g/mol |
IUPAC Name |
5-[2,6-dichloro-4-[methyl(prop-2-ynyl)amino]phenyl]-2-(2,4-difluorophenyl)sulfanylpyrimido[1,6-b]pyridazin-6-one |
InChI |
InChI=1S/C23H14Cl2F2N4OS/c1-3-8-30(2)14-10-15(24)21(16(25)11-14)22-18-5-7-20(29-31(18)12-28-23(22)32)33-19-6-4-13(26)9-17(19)27/h1,4-7,9-12H,8H2,2H3 |
InChI Key |
RTMSXKLHNSDNTA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl |
Origin of Product |
United States |
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